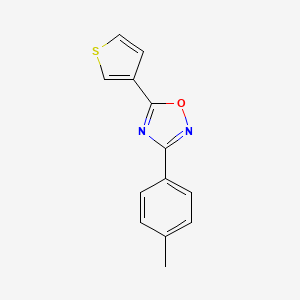

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole

Description

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole (CAS: 1133116-13-8) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophen-3-yl group at position 5 and a p-tolyl (4-methylphenyl) group at position 3 . The 1,2,4-oxadiazole scaffold is renowned for its stability, aromaticity, and versatility in medicinal chemistry and materials science. The thiophene moiety introduces sulfur-based electronic effects, while the p-tolyl group contributes lipophilicity and steric bulk, influencing both physicochemical properties and biological interactions .

Properties

IUPAC Name |

3-(4-methylphenyl)-5-thiophen-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-2-4-10(5-3-9)12-14-13(16-15-12)11-6-7-17-8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMJIHNAJCTRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674978 | |

| Record name | 3-(4-Methylphenyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-13-8 | |

| Record name | 3-(4-Methylphenyl)-5-(3-thienyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thiophene derivative with a tolyl-substituted hydrazine and a carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and tolyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole exhibit promising anticancer properties. Studies have shown that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. The thiophene moiety enhances the biological activity through improved interactions with cellular targets .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Its structure allows for effective binding with bacterial enzymes, potentially leading to the development of new antibacterial agents. This application is particularly relevant in the context of rising antibiotic resistance .

Materials Science

Organic Electronics

this compound has applications in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties facilitate charge transport and improve device efficiency. Research indicates that incorporating this compound into polymer blends can enhance the performance of electronic devices significantly .

Sensors

The compound's sensitivity to environmental changes makes it suitable for sensor applications. Its ability to change conductivity in response to external stimuli allows for the development of chemical sensors that can detect specific gases or biological molecules .

Biochemical Applications

Protein Degradation

Recent studies have explored the use of this compound as a building block for protein degraders. These small molecules can selectively target and degrade proteins involved in various diseases, offering a novel approach to therapeutic intervention .

Fluorescent Probes

The compound's unique structure allows it to function as a fluorescent probe in biological imaging. It can be used to label specific biomolecules or cellular structures, aiding in the visualization of cellular processes under fluorescence microscopy .

Case Studies

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, in the case of antimicrobial activity, the compound may inhibit the function of essential bacterial enzymes, thereby preventing bacterial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aryl Ring (Position 3)

The p-tolyl group in the target compound is a critical structural feature. Comparisons with analogous compounds reveal:

- For instance, in SGLT2 inhibitors, methyl or halogen substituents on the aryl ring enhance binding affinity compared to unsubstituted phenyl groups .

- Fluorinated Aryl Derivatives : Compounds like 5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS: 1133116-13-8 analog) exhibit increased electron-withdrawing effects due to trifluoromethyl groups, improving thermal stability and altering pharmacokinetic profiles .

Heterocyclic Moieties at Position 5

- Thiophen-3-yl vs. Thiophen-2-yl : The 3-position of thiophene in the target compound may confer distinct electronic and steric properties compared to 2-thiophenyl derivatives. For example, 5-(thiophen-2-yl) analogs in triazole-based antimicrobial agents show varied activity depending on thiophene orientation .

Physicochemical and Spectroscopic Data

Biological Activity

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is a heterocyclic compound characterized by its unique structural features, which include a thiophene ring and an oxadiazole moiety. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. The molecular formula for this compound is C13H10N2OS, with a molecular weight of approximately 242.3 g/mol .

Synthesis

The synthesis of this compound typically involves cyclization reactions from amidoxime precursors. Common methods include:

- Cyclization with Carboxylic Acids : Reaction of substituted amidoximes with carboxylic acids under acidic or basic conditions.

- 1,3-Dipolar Cycloaddition : Involves nitrile oxides to yield stable intermediates that can be manipulated for further synthesis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A-498 (Kidney Carcinoma) | 0.76 | PPAR-α agonist activity leading to apoptosis |

| DU 145 (Prostate Carcinoma) | 0.98 | Inhibition of specific protein targets |

| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 pathway |

The compound has been shown to modulate PPAR-α activity, which is a novel strategy for anticancer therapy . The mechanism involves binding to specific receptors and modulating gene expression related to cell proliferation and apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth effectively:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Antifungal properties |

These findings suggest the potential use of this compound in developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : Facilitates binding to enzymes and receptors.

- Van der Waals Forces : Enhances stability in binding interactions.

- π–π Interactions : Increases affinity towards aromatic amino acid residues in target proteins.

These interactions can modulate the activity of critical enzymes involved in cancer progression and microbial resistance .

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

- Study on Tumor Cell Lines : A series of oxadiazole derivatives were synthesized and tested against A-498 and DU 145 cell lines. Results showed that modifications at the thiophenyl position significantly enhanced PPAR agonist activity and reduced toxicity in non-cancerous cells .

- Antimicrobial Efficacy Assessment : A study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus and E. coli. The compound exhibited promising results with lower MIC values compared to standard antibiotics .

Q & A

Q. Basic

- Ventilation : Handle chloromethyl intermediates (e.g., 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole) in fume hoods due to lachrymatory effects .

- PPE : Nitrile gloves and goggles prevent solvent (e.g., acetone, DMF) exposure.

- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.